N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluorobenzamide” is a chemical compound that belongs to the class of organic compounds known as benzoxazepines . These are aromatic compounds containing a benzene ring fused to an oxazepine ring (a seven-membered heterocyclic ring with one nitrogen atom, one oxygen atom, and five carbon atoms).
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the benzoxazepine ring. The presence of the ethyl, fluorobenzamide, and oxo groups will further add to the complexity of the structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present in the molecule. The oxo group might be involved in redox reactions, while the fluorobenzamide group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. It is likely to be a solid at room temperature. The presence of the fluorobenzamide group might make it somewhat polar, and it might have a relatively high melting point due to the presence of the aromatic ring .Scientific Research Applications
Process Development in Pharmaceutical Synthesis
The benzoxazepine core, a crucial component in several kinase inhibitors, is found in N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluorobenzamide. This core has been essential in the process development for scalable synthesis in pharmaceuticals. For instance, Naganathan et al. (2015) reported on the scalable synthesis of a mTOR inhibitor featuring the tetrahydrobenzo[f][1,4]oxazepine core (Naganathan et al., 2015).
Antimicrobial Applications
Fluorobenzamides containing the tetrahydrobenzo[f][1,4]oxazepine core have been studied for their antimicrobial properties. Desai et al. (2013) synthesized 4-fluoro-N-(4-methyl-5-(2-(4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)thiazol-2-yl)benzamide derivatives, which exhibited significant antimicrobial activity against various bacterial and fungal strains (Desai, Rajpara, & Joshi, 2013).
Asymmetric Synthesis in Medicinal Chemistry
The dibenzo[b,f][1,4]oxazepine scaffold, similar to the one found in N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluorobenzamide, has been used in asymmetric Mannich reactions. Li et al. (2019) developed a reaction producing chiral tetrasubstituted C‒F stereocenters, important in medicinal chemistry (Li, Lin, & Du, 2019).
Spectroscopic and Computational Studies
Benzimidazole-tethered oxazepine hybrids, related to the compound of interest, have been synthesized and studied using spectroscopic and computational methods. Almansour et al. (2016) conducted X-ray diffraction and DFT studies on these compounds, offering insights into their molecular structure and properties, relevant for pharmaceutical applications (Almansour et al., 2016).
Mechanism of Action
properties
IUPAC Name |
N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-2-21-9-10-24-16-8-7-14(11-15(16)18(21)23)20-17(22)12-3-5-13(19)6-4-12/h3-8,11H,2,9-10H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFZQJIAQRUIBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-fluorobenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.